METHYL 4-(3,5-DIETHOXYBENZAMIDO)BENZOATE
Description
METHYL 4-(3,5-DIETHOXYBENZAMIDO)BENZOATE is a benzoate ester derivative featuring a benzamido group substituted with 3,5-diethoxy moieties. Its structure comprises a methyl ester at the para position of the benzoate backbone and a 3,5-diethoxy-substituted benzamide group. Synthesis typically involves amidation of methyl 4-aminobenzoate with 3,5-diethoxybenzoyl chloride, followed by purification steps .
Properties
IUPAC Name |
methyl 4-[(3,5-diethoxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-4-24-16-10-14(11-17(12-16)25-5-2)18(21)20-15-8-6-13(7-9-15)19(22)23-3/h6-12H,4-5H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIBKICIPLXNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3,5-diethoxybenzamido)benzoate typically involves the reaction of 3,5-diethoxybenzoic acid with methyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,5-diethoxybenzamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzoates.
Scientific Research Applications
Methyl 4-(3,5-diethoxybenzamido)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(3,5-diethoxybenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Analysis
The compound’s structural analogs (Table 1) include ethyl benzoate derivatives and acetamido/hydroxy-substituted variants. Key differences lie in substituent groups, which dictate electronic, steric, and solubility properties:
| Compound Name | Substituents | Ester Group | Key Functional Groups |
|---|---|---|---|
| METHYL 4-(3,5-DIETHOXYBENZAMIDO)BENZOATE | 3,5-diethoxybenzamido | Methyl | Benzamido, ethoxy |
| Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate [I-6230] | Pyridazin-3-yl, phenethylamino | Ethyl | Pyridazine, phenethylamino |
| METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE | Acetamido, hydroxy | Methyl | Acetamido, hydroxy |
| Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate [I-6473] | 3-methylisoxazol-5-yl, phenethoxy | Ethyl | Isoxazole, phenethoxy |
Table 1 : Substituent comparison of this compound and analogs .
- In contrast, pyridazine (I-6230) and isoxazole (I-6473) substituents introduce aromatic heterocycles, which may engage in π-π stacking or hydrogen bonding with biological targets .
- Steric Hindrance : Bulky diethoxy groups may reduce binding affinity to compact active sites compared to smaller substituents like acetamido or hydroxy groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
